CCR6 Antagonist Potency: SQA1 Demonstrates Comparable Activity to Selective OXM Analogues in Primary Human T-Cell Chemotaxis Assays
In direct head-to-head comparison using CCL20-mediated chemotaxis of primary human CCR6+ T cells, SQA1 (pIC50 = 6.7 ± 0.8) exhibited CCR6 antagonist potency comparable to the highly selective OXM analogues OXM1 (pIC50 = 6.8 ± 0.2) and OXM2 (pIC50 = 6.78 ± 0.11) [1]. The differences in mean pIC50 values are less than 0.1 log units, corresponding to IC50 values of approximately 200 nM for SQA1, 158 nM for OXM1, and 166 nM for OXM2, indicating functionally equivalent inhibition of CCR6-mediated chemotaxis despite distinct binding sites .
| Evidence Dimension | Inhibition of CCL20-mediated CCR6+ human T-cell chemotaxis (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 6.7 ± 0.8 (IC50 ≈ 200 nM) |
| Comparator Or Baseline | OXM1: pIC50 = 6.8 ± 0.2 (IC50 = 158 nM); OXM2: pIC50 = 6.78 ± 0.11 (IC50 = 166 nM) |
| Quantified Difference | ΔpIC50 < 0.1 (≤1.3-fold difference in IC50) |
| Conditions | Primary human T cells endogenously expressing CCR6; CCL20-stimulated chemotaxis; n = 3 independent experiments |
Why This Matters
This demonstrates that SQA1 achieves CCR6 antagonism of equivalent potency to selective OXM analogues, validating its utility as a CCR6 inhibitor while simultaneously offering the distinct advantage of dual CXCR2 blockade.
- [1] Wasilko DJ, et al. Structural basis for CCR6 modulation by allosteric antagonists. Nat Commun. 2024;15:7574. Fig. 1b. doi:10.1038/s41467-024-52045-7 View Source
